1,2-Diazidoethane 1,2-Diazidoethane
Brand Name: Vulcanchem
CAS No.: 629-13-0
VCID: VC3761142
InChI: InChI=1S/C2H4N6/c3-7-5-1-2-6-8-4/h1-2H2
SMILES: C(CN=[N+]=[N-])N=[N+]=[N-]
Molecular Formula: C2H4N6
Molecular Weight: 112.09 g/mol

1,2-Diazidoethane

CAS No.: 629-13-0

Cat. No.: VC3761142

Molecular Formula: C2H4N6

Molecular Weight: 112.09 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diazidoethane - 629-13-0

Specification

CAS No. 629-13-0
Molecular Formula C2H4N6
Molecular Weight 112.09 g/mol
IUPAC Name 1,2-diazidoethane
Standard InChI InChI=1S/C2H4N6/c3-7-5-1-2-6-8-4/h1-2H2
Standard InChI Key FEJUFSSWIQWAOC-UHFFFAOYSA-N
SMILES C(CN=[N+]=[N-])N=[N+]=[N-]
Canonical SMILES C(CN=[N+]=[N-])N=[N+]=[N-]

Introduction

Chemical Structure and Properties

Molecular Structure

1,2-Diazidoethane features a linear structure where two azide groups are attached to adjacent carbon atoms in an ethane backbone. The molecular geometry around the carbon atoms is tetrahedral due to sp³ hybridization, consistent with alkane chemistry. This structural arrangement creates interesting conformational possibilities that have been the subject of theoretical studies.

Conformational Analysis and the Azido Gauche Effect

One of the most intriguing aspects of 1,2-diazidoethane is its conformational behavior, particularly the azido gauche effect. Theoretical studies at the MP2/6-311++G(d,p) level have revealed that the strength of the azido gauche effect is more than doubled in 1,2-diazidoethane compared to other azido-containing compounds .

The gauche effect refers to the preference for a gauche conformation (approximately 60° dihedral angle) over an anti conformation (approximately 180° dihedral angle) between substituents on adjacent carbon atoms. In 1,2-diazidoethane, this effect is particularly pronounced due to the unique electronic properties of the azide groups.

CompoundGauche Stabilization Energy (kJ/mol)Primary Stabilizing Factors
1,2-DiazidoethaneHigher magnitude*Dispersion and orbital interactions
N-(2-Azidoethyl)ethanamideModerateElectrostatic and dispersion interactions
2-AzidoethylamineLowerInterplay of electrostatic, orbital, and dispersion
2-AzidoethanolComparable to fluorine gauche effectElectrostatic forces

*Note: The exact value isn't specified in the search results, but is described as "more than doubled in strength" compared to other compounds .

Synthesis Methods

Traditional Synthetic Routes

1,2-Diazidoethane can be synthesized through several methods, with the primary approach involving the reaction of ethylene diamine with sodium azide. The general synthetic pathway utilizes nucleophilic substitution reactions, where azide ions replace leaving groups on the ethane backbone.

The traditional synthesis typically follows these steps:

  • Preparation of a suitable ethane derivative with good leaving groups (such as halides or sulfonates)

  • Reaction with sodium azide in an appropriate solvent

  • Purification of the resulting 1,2-diazidoethane

Chemical Reactivity

Characteristic Reactions

1,2-Diazidoethane participates in various chemical reactions typical of azides, with its reactivity primarily attributed to the presence of the azide groups. These groups are known for their ability to participate in cycloaddition reactions and other transformations, making 1,2-diazidoethane a versatile building block in organic synthesis.

The key reactions of 1,2-diazidoethane include:

  • Cycloaddition reactions: The azide groups can undergo [3+2] cycloadditions with alkynes (click chemistry) to form 1,2,3-triazoles.

  • Reduction reactions: The azide groups can be reduced to amines using various reducing agents.

  • Thermal decomposition: Azides can decompose under heating to release nitrogen gas and form reactive nitrene intermediates.

  • Formation of heterocyclic compounds: 1,2-Diazidoethane serves as a precursor in the synthesis of nitrogen-containing heterocycles, particularly imidazoles.

Mechanism of Action

The reaction mechanisms involving 1,2-diazidoethane typically depend on the specific transformation and reaction conditions. In cycloaddition reactions, for example, the mechanism generally follows a concerted pathway where the electron-rich azide group reacts with electron-deficient multiple bonds.

For the formation of heterocyclic compounds, the azide groups first undergo transformation (often reduction or thermal decomposition) to generate reactive intermediates that subsequently participate in cyclization reactions.

Applications in Organic Synthesis

Synthesis of Heterocyclic Compounds

One of the primary applications of 1,2-diazidoethane is in the formation of nitrogen-containing heterocyclic compounds, particularly imidazoles. These heterocycles are important structural motifs found in various bioactive compounds, pharmaceuticals, and natural products.

The unique arrangement of the two azide groups in 1,2-diazidoethane makes it an ideal precursor for constructing five-membered heterocycles with two nitrogen atoms at specific positions. Through controlled reactivity of the azide groups, various substitution patterns can be achieved in the resulting heterocycles.

Development of Anticancer Agents

1,2-Diazidoethane serves as a synthetic intermediate in the development of potential anticancer agents. The azide groups can be transformed into various nitrogen-containing functionalities that are often essential for biological activity.

The versatility of 1,2-diazidoethane in introducing nitrogen atoms at specific positions makes it valuable in medicinal chemistry, particularly for designing compounds that can interact with specific biological targets relevant to cancer treatment.

Theoretical Studies

Computational Analysis of the Azido Gauche Effect

CompoundPrimary Contributors to Gauche Stabilization
1,2-DiazidoethaneDispersion and orbital interactions
N-(2-Azidoethyl)ethanamideElectrostatic and dispersion interactions
2-AzidoethylamineInterplay of electrostatic, orbital, and dispersion interactions
2-Azidoethylammonium ionElectrostatic forces (without stereoelectronic effects)
2-AzidoethanolElectrostatic forces
Protonated 2-azidoethanolElectrostatic forces and hydrogen-bonding (without stereoelectronic effects)

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